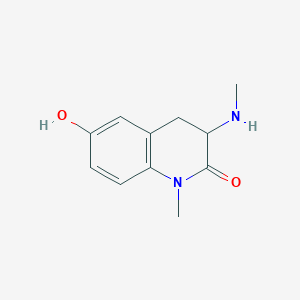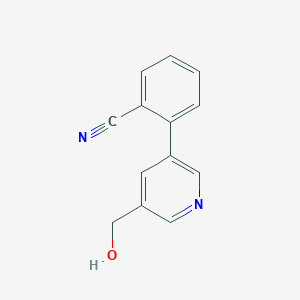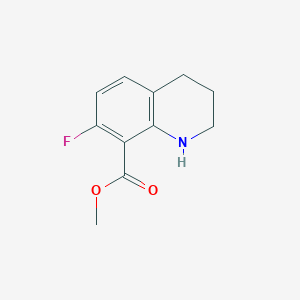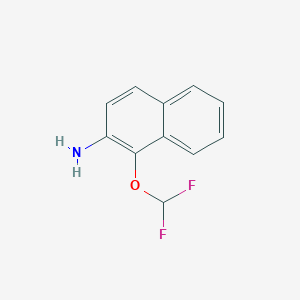
2-(Chloromethyl)naphthalene-8-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloromethyl group and an acetonitrile group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-8-acetonitrile typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of 2-methylnaphthalene with chlorinating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . Another method involves the use of paraformaldehyde and hydrochloric acid in the presence of phosphoric acid and acetic acid, followed by purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and conditions as described above. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity.
化学反应分析
Types of Reactions
2-(Chloromethyl)naphthalene-8-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of derivatives with new functional groups replacing the chloromethyl group.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines from the nitrile group.
科学研究应用
2-(Chloromethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Agriculture: Potential use in the synthesis of agrochemicals such as pesticides or herbicides.
作用机制
The mechanism of action of 2-(Chloromethyl)naphthalene-8-acetonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons from the reducing agent.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)naphthalene: Similar structure but lacks the nitrile group.
1-(Chloromethyl)naphthalene: Chloromethyl group attached at a different position on the naphthalene ring.
2-(Bromomethyl)naphthalene: Bromomethyl group instead of chloromethyl group.
Uniqueness
2-(Chloromethyl)naphthalene-8-acetonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
属性
分子式 |
C13H10ClN |
|---|---|
分子量 |
215.68 g/mol |
IUPAC 名称 |
2-[7-(chloromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
InChI 键 |
ZGEQDYMFZLMHLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)





![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






